7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique ethoxy and methoxy substituents, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzoic acid derivatives.
Formation of Quinazoline Ring: The quinazoline ring can be formed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the ethoxy or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploration of its potential as a therapeutic agent.
Industry: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione would depend on its specific biological targets. Generally, quinazoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the ethoxy group.
7-Ethoxyquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group.
Quinazoline-2,4(1H,3H)-dione: Lacks both ethoxy and methoxy groups.
Uniqueness
7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62484-17-7 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
7-ethoxy-6-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-9-5-7-6(4-8(9)16-2)10(14)13-11(15)12-7/h4-5H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
KQUBCUAHKKEJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC |
Origin of Product |
United States |
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